An In-depth Technical Guide to Triphenylvinylsilane (CAS: 18666-68-7)
An In-depth Technical Guide to Triphenylvinylsilane (CAS: 18666-68-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylvinylsilane, with the CAS number 18666-68-7, is an organosilicon compound characterized by a vinyl group and three phenyl groups attached to a central silicon atom. This unique structure imparts a combination of stability and reactivity, making it a versatile reagent in modern organic synthesis and materials science. Its applications span from the creation of complex molecular architectures to the development of novel polymers and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to research and drug development.
Physicochemical and Spectroscopic Data
The physical, chemical, and spectroscopic properties of triphenylvinylsilane are summarized in the tables below. This data is essential for its handling, characterization, and application in various experimental setups.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 18666-68-7 |
| Molecular Formula | C₂₀H₁₈Si |
| Molecular Weight | 286.45 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68-71 °C |
| Boiling Point | 190 °C at 0.4 mmHg |
| Purity | Typically ≥95% |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 7.65-7.55 | m | Phenyl protons (ortho) |
| 7.45-7.35 | m | Phenyl protons (meta, para) | |
| 6.80-6.70 | dd | =CH-Si | |
| 6.20-6.10 | dd | =CH₂ (trans to Si) | |
| 5.80-5.70 | dd | =CH₂ (cis to Si) | |
| ¹³C NMR | 138.0 | s | Phenyl C (ipso) |
| 135.5 | d | Phenyl C (ortho) | |
| 130.0 | d | Phenyl C (para) | |
| 128.0 | d | Phenyl C (meta) | |
| 137.5 | d | =CH-Si | |
| 133.0 | t | =CH₂ |
Synthesis of Triphenylvinylsilane
Triphenylvinylsilane is most commonly synthesized via the Grignard reaction between triphenylchlorosilane and vinylmagnesium bromide. This method is reliable and provides the product in good yield.
Experimental Protocol: Grignard Reaction
Materials:
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Triphenylchlorosilane (1.0 eq)
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Vinylmagnesium bromide (1.1 eq, typically 1.0 M solution in THF)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphenylchlorosilane and anhydrous THF under a nitrogen atmosphere.
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The solution is cooled to 0 °C in an ice bath.
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The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of triphenylchlorosilane over a period of 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford triphenylvinylsilane as a white crystalline solid.
Expected Yield: 80-90%
Reaction Scheme
Caption: Synthesis of Triphenylvinylsilane via Grignard Reaction.
Applications in Organic Synthesis
Triphenylvinylsilane is a valuable building block in a variety of palladium-catalyzed cross-coupling reactions, most notably the Heck and Stille reactions. These reactions are fundamental in the construction of carbon-carbon bonds.
Heck Reaction
In the Heck reaction, triphenylvinylsilane can be coupled with aryl or vinyl halides (or triflates) to form substituted styrenes or dienes.
Materials:
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Aryl bromide (1.0 eq)
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Triphenylvinylsilane (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
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Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
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Triethylamine (Et₃N, 2.0 eq)
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Anhydrous N,N-dimethylformamide (DMF)
Procedure:
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To a Schlenk tube are added the aryl bromide, palladium(II) acetate, and tri(o-tolyl)phosphine.
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The tube is evacuated and backfilled with nitrogen three times.
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Anhydrous DMF, triethylamine, and triphenylvinylsilane are added via syringe.
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The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
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After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Caption: Catalytic Cycle of the Heck Reaction.
Stille Reaction
The Stille reaction provides a powerful method for coupling triphenylvinylsilane with organic halides or triflates, offering a convergent route to complex molecules.
Materials:
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Organic halide (e.g., aryl iodide) (1.0 eq)
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Triphenylvinylsilane (1.1 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
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Tri(2-furyl)phosphine (P(2-furyl)₃, 10 mol%)
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Anhydrous dioxane
Procedure:
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A Schlenk flask is charged with the organic halide, Pd₂(dba)₃, and P(2-furyl)₃ under a nitrogen atmosphere.
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Anhydrous dioxane and triphenylvinylsilane are added via syringe.
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The reaction mixture is heated to 100 °C for 12-18 hours.
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After completion, the mixture is cooled, diluted with diethyl ether, and filtered through a pad of Celite.
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The filtrate is concentrated, and the residue is purified by flash column chromatography.
Caption: Catalytic Cycle of the Stille Reaction.
Role in Drug Development
Triphenylvinylsilane serves as a precursor in the synthesis of complex organic molecules, including analogs of pharmaceutically active compounds. A notable example is its potential application in the synthesis of tamoxifen analogs. Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. The triarylethylene core of tamoxifen can be constructed using cross-coupling strategies where triphenylvinylsilane can act as a vinyl donor.
Conceptual Workflow for Tamoxifen Analog Synthesis
Caption: Conceptual workflow for the synthesis of Tamoxifen analogs.
Conclusion
Triphenylvinylsilane is a highly valuable and versatile reagent in the arsenal of synthetic chemists. Its stability, coupled with its reactivity in key cross-coupling reactions, makes it an important building block for the synthesis of a wide array of organic compounds and materials. For researchers in drug development, its utility in constructing complex molecular scaffolds, such as those found in tamoxifen and its analogs, highlights its significance in medicinal chemistry. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for the effective application of triphenylvinylsilane in both academic and industrial research settings.
